1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride
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Overview
Description
1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride is an organic compound that belongs to the class of substituted amines. It is characterized by the presence of a bromophenyl group attached to a butan-1-amine backbone. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with 3-methylbutan-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzophenone.
Reduction: Formation of 1-(4-phenyl)-3-methylbutan-1-amine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The bromophenyl group can interact with various enzymes and receptors, leading to modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-methylbutan-1-amine hydrochloride
- 1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride
- 1-(4-Methylphenyl)-3-methylbutan-1-amine hydrochloride
Uniqueness
1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound valuable for certain research applications.
Properties
Molecular Formula |
C11H17BrClN |
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Molecular Weight |
278.61 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16BrN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H |
InChI Key |
IFCGWCVSEYLTAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)Br)N.Cl |
Origin of Product |
United States |
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